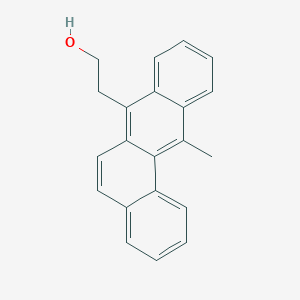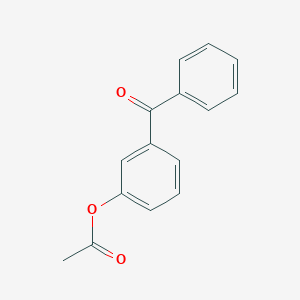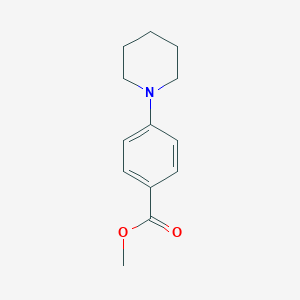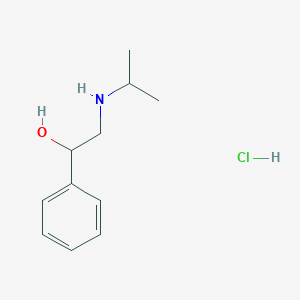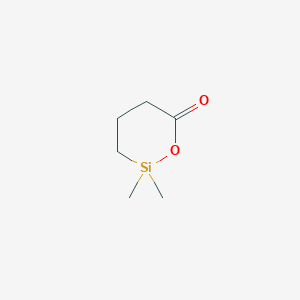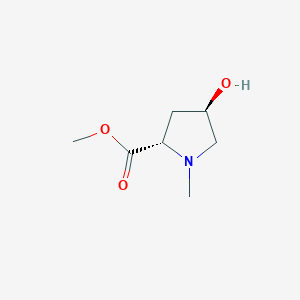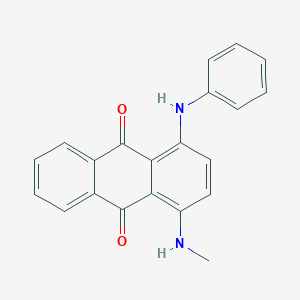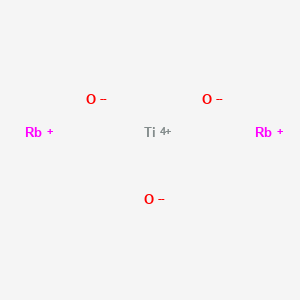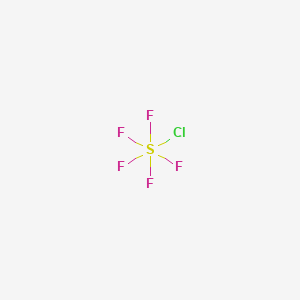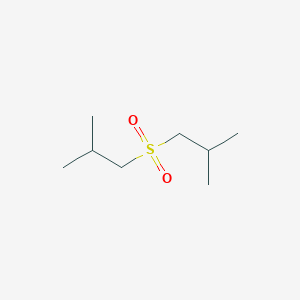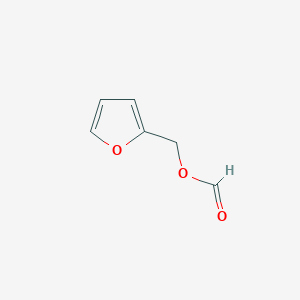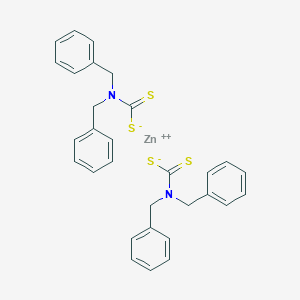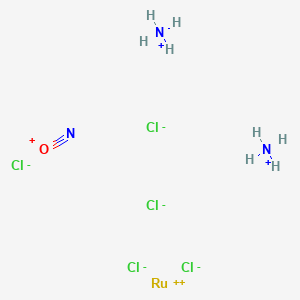
Diammonium pentachloronitrosylruthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium pentachloronitrosylruthenate (DANC) is a coordination compound that has gained attention in scientific research due to its unique properties. This compound is composed of ruthenium, nitrogen, chlorine, and nitrogen atoms, and has a molecular formula of (NH4)2[Ru(NO)Cl5]. DANC has been studied for its potential applications in various fields, including catalysis, medicine, and materials science. In
Scientific Research Applications
Diammonium pentachloronitrosylruthenate has been studied for its potential applications in catalysis, medicine, and materials science. In catalysis, Diammonium pentachloronitrosylruthenate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, Diammonium pentachloronitrosylruthenate has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in mice. In materials science, Diammonium pentachloronitrosylruthenate has been studied for its potential use in the fabrication of electronic devices and sensors.
Mechanism Of Action
The mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular signaling pathways. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells, leading to cell death. Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, Diammonium pentachloronitrosylruthenate has been shown to inhibit cellular signaling pathways that are involved in cell survival and proliferation, leading to cell death.
Biochemical And Physiological Effects
Diammonium pentachloronitrosylruthenate has been shown to have both biochemical and physiological effects. Biochemically, Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS, inhibit cellular signaling pathways, and induce apoptosis in cancer cells. Physiologically, Diammonium pentachloronitrosylruthenate has been shown to inhibit tumor growth in mice and induce cell death in cancer cells. However, the effects of Diammonium pentachloronitrosylruthenate on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Advantages And Limitations For Lab Experiments
One advantage of Diammonium pentachloronitrosylruthenate is its unique properties, which make it a useful tool for studying various biological and chemical processes. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in mice make it a promising candidate for anti-cancer therapy. However, one limitation of Diammonium pentachloronitrosylruthenate is its toxicity, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many future directions for research on Diammonium pentachloronitrosylruthenate. One area of research is the development of Diammonium pentachloronitrosylruthenate-based anti-cancer therapies. Further research is needed to determine the safety and efficacy of Diammonium pentachloronitrosylruthenate in humans, and to develop methods for delivering Diammonium pentachloronitrosylruthenate to cancer cells specifically. Another area of research is the study of Diammonium pentachloronitrosylruthenate's properties as a catalyst and its potential applications in materials science. Further research is needed to determine the mechanism of action of Diammonium pentachloronitrosylruthenate and to develop methods for synthesizing Diammonium pentachloronitrosylruthenate more efficiently. Overall, Diammonium pentachloronitrosylruthenate is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of Diammonium pentachloronitrosylruthenate involves the reaction between ammonium chloride (NH4Cl), sodium nitrite (NaNO2), and ruthenium trichloride (RuCl3) in the presence of hydrochloric acid (HCl). The reaction proceeds in two steps: the first step involves the formation of a ruthenium nitrosyl complex, followed by the addition of ammonium chloride to form Diammonium pentachloronitrosylruthenate. The final product is a yellow-orange crystalline solid that is insoluble in water but soluble in organic solvents.
properties
CAS RN |
13820-58-1 |
|---|---|
Product Name |
Diammonium pentachloronitrosylruthenate |
Molecular Formula |
Cl5H8N3ORu |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diazanium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
InChI |
InChI=1S/5ClH.NO.2H3N.Ru/c;;;;;1-2;;;/h5*1H;;2*1H3;/q;;;;;+1;;;+2/p-3 |
InChI Key |
WCXSOJAGTVRKTC-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Other CAS RN |
13820-58-1 |
synonyms |
diammonium pentachloronitrosylruthenate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



